N,N'-Ethylidenebis(2-bromoacetamide)

Catalog No.
S3341397
CAS No.
4960-81-0
M.F
C6H10Br2N2O2
M. Wt
301.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Ethylidenebis(2-bromoacetamide)

CAS Number

4960-81-0

Product Name

N,N'-Ethylidenebis(2-bromoacetamide)

IUPAC Name

2-bromo-N-[1-[(2-bromoacetyl)amino]ethyl]acetamide

Molecular Formula

C6H10Br2N2O2

Molecular Weight

301.96 g/mol

InChI

InChI=1S/C6H10Br2N2O2/c1-4(9-5(11)2-7)10-6(12)3-8/h4H,2-3H2,1H3,(H,9,11)(H,10,12)

InChI Key

LXQOYTPYCRHHCB-UHFFFAOYSA-N

SMILES

CC(NC(=O)CBr)NC(=O)CBr

Canonical SMILES

CC(NC(=O)CBr)NC(=O)CBr

Application in Polymer Science

Scientific Field: Polymer Chemistry

Application Summary: “N,N’-Ethylidenebis(2-bromoacetamide)” is used in the synthesis of water-soluble hyperbranched polymers, which have applications in drug delivery systems and coatings.

Methods of Application: The compound is utilized in atom transfer radical polymerization/self-condensing vinyl polymerization to create hyperbranched poly(N,N-ethylidenebis(N-2-chloroacetyl acrylamide))s (HPECA). The process involves an activation system comprising alkyl chlorine/CuCl/2,2-bipyridine .

Results Summary: The resulting polymer exhibited a high degree of branching with a conversion rate of 67%, molecular weight (Mw) of 13.2 x 10^4, and a degree of branching of 64% at a reaction temperature of 120°C over 168 hours .

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: The compound serves as a precursor for N-bromoamide reagents, which are crucial for bromofunctionalization reactions in organic synthesis.

Methods of Application: N,N’-Ethylidenebis(2-bromoacetamide) is used to generate N-bromoamide reagents like N-bromosuccinimide (NBS), which facilitate safer and more convenient bromination reactions compared to molecular bromine .

Results Summary: These reagents have improved the utility of bromination reactions, offering a balance between reactivity and leaving group ability, which is essential for subsequent SN2 displacement reactions .

Application in Material Science

Scientific Field: Material Chemistry

Application Summary: The compound is instrumental in creating novel materials with specific properties, such as increased solubility or reactivity.

Methods of Application: Through controlled polymerization techniques, the compound is transformed into polymers with desired characteristics for various material applications .

Results Summary: The polymers derived from this compound have shown improved solubility and reactivity, making them suitable for a range of material science applications .

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Application Summary: “N,N’-Ethylidenebis(2-bromoacetamide)” is explored for its potential in creating prodrugs or drug intermediates with enhanced pharmacokinetic properties.

Methods of Application: The compound’s reactivity with various functional groups allows for the synthesis of drug intermediates that can be further modified to improve drug efficacy and delivery .

Results Summary: Research is ongoing, but preliminary results indicate that derivatives of this compound may lead to improved drug formulations with better absorption and distribution profiles .

Application in Environmental Chemistry

Scientific Field: Environmental Chemistry

Application Summary: This compound is studied for its use in environmental remediation processes, such as the degradation of pollutants.

Methods of Application: The reactivity of “N,N’-Ethylidenebis(2-bromoacetamide)” is harnessed to break down complex organic pollutants into simpler, less harmful compounds .

Results Summary: Experiments have shown that this compound can effectively reduce the concentration of certain pollutants, although further studies are needed to assess its practicality on a larger scale .

Application in Analytical Chemistry

Scientific Field: Analytical Chemistry

Application Summary: The compound is used as a reagent in analytical procedures to detect or quantify other substances.

Methods of Application: “N,N’-Ethylidenebis(2-bromoacetamide)” reacts with specific analytes, leading to measurable changes that can be quantified using various analytical techniques .

Results Summary: The use of this compound in analytical chemistry has led to the development of sensitive and specific assays for the detection of a range of substances .

N,N'-Ethylidenebis(2-bromoacetamide) (CAS Number: 4960-81-0) is a synthetic organic compound with biocidal properties []. It finds application in various industrial and consumer products as a preservative due to its effectiveness against bacteria, fungi, and algae [].


Molecular Structure Analysis

The key feature of N,N'-ethylidenebis(2-bromoacetamide) is its central ethylidene (CH3CH=) bridge connecting two bromoacetamide groups. Each bromoacetamide group consists of an amide functional group (C=O-NH-) linked to a bromoethyl (CH2-CH2-Br) moiety []. This structure allows for several potential interaction sites with biomolecules, contributing to its biocidal activity.


Chemical Reactions Analysis

Synthesis

Decomposition

The exact decomposition pathway of N,N'-ethylidenebis(2-bromoacetamide) is not well documented. However, under strong acidic or basic conditions, hydrolysis of the amide bonds is likely, leading to the formation of bromoethylamine and other breakdown products [].

Other Reactions

Physical and Chemical Properties

  • Disruption of cell membranes: The bromoethyl groups may interact with and damage the cell membranes of microorganisms, leading to leakage of cellular contents and cell death [].
  • Alkylation of biomolecules: The bromoethyl moieties can potentially alkylate essential cellular molecules like proteins and nucleic acids, hindering their function and growth of the microorganism.

XLogP3

1

Other CAS

4960-81-0

Wikipedia

N,N'-(Ethane-1,1-diyl)bis(2-bromoethanimidic acid)

Dates

Modify: 2024-04-15

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